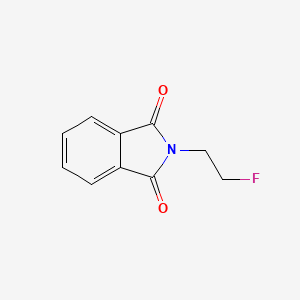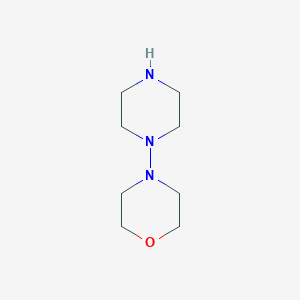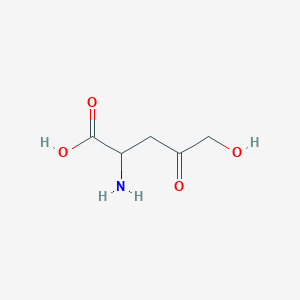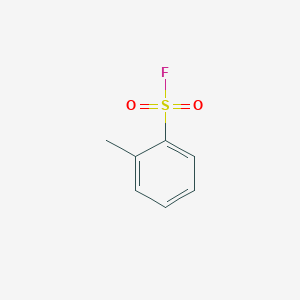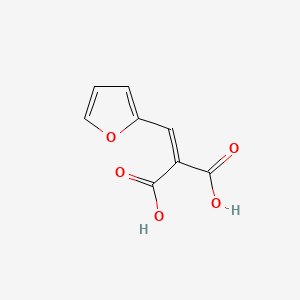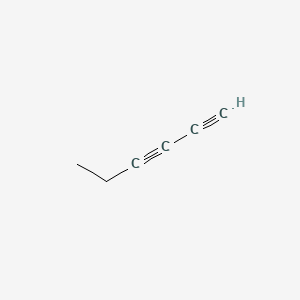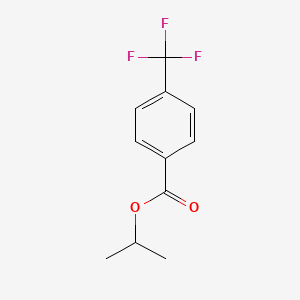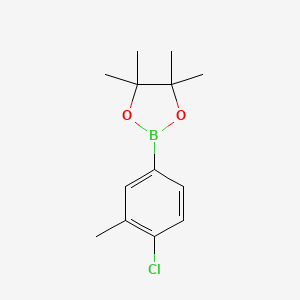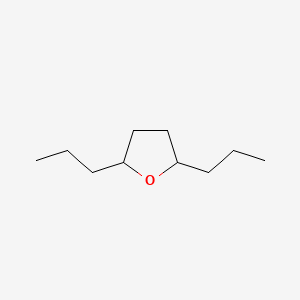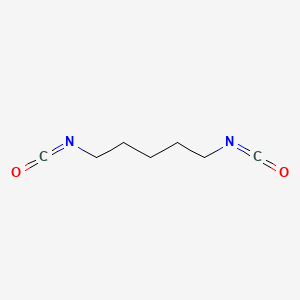
1,5-Diisocyanatopentane
Descripción general
Descripción
1,5-Diisocyanatopentane, also known as pentamethylene diisocyanate , is a chemical compound with the molecular formula C7H10N2O2 . It falls under the category of diisocyanates , which are widely used in the production of polyurethane foams, coatings, adhesives, and elastomers. The compound consists of two isocyanate functional groups attached to a pentane backbone .
Synthesis Analysis
The synthesis of 1,5-Diisocyanatopentane involves the reaction of pentamethylene diamine with phosgene or its derivatives. The process typically occurs under controlled conditions to prevent the formation of undesired byproducts. The resulting compound serves as a valuable intermediate in the production of polyurethane materials .
Aplicaciones Científicas De Investigación
1. Synthesis of Waterborne Polyurethane Dispersions
1,5-Pentamethylene diisocyanate, a variant of 1,5-Diisocyanatopentane, has been explored for its role in synthesizing polyurethane. It is used as a hard segmented material in the creation of several waterborne polyurethane (WPU) dispersions. These WPUs have been studied for their structural, thermal stability, mechanical properties, and potential as adhesives (Feng et al., 2019).
2. Naphthalene-1,5-Diisocyanate in Elastomer Chemistry
Naphthalene-1,5-diisocyanate (NDI), closely related to 1,5-Diisocyanatopentane, is significant in elastomer chemistry. It's used with polyadipate diols to produce solid NDI elastomers. These elastomers are known for high performance in dynamic applications. The combination of NDI with alternative polyols, like polytetramethylene glycol, expands the usage area of NDI elastomers (Prolingheuer et al., 1992).
3. Isocyanide to Amine Conversion
Aromatic isocyanides, including isocyanonaphthalene derivatives, are effective fluorescent sensors for Hg(II) ion quantification in water. 1,5-isocyanoaminonaphthalene (1,5-ICAN), part of this family, shows potential for detailed insights into reaction kinetics and mechanisms when reacted with water and HgCl2 (Adamoczky et al., 2020).
4. Biomass-Based Diisocyanate for Polyurethane Coating
Novel biomass-based diisocyanate, 1,5-pentamethylene diisocyanate (1,5-PDI), has been developed for high-performance polyurethane coatings. These coatings, compared to those produced from oil resources, show significant potential in various industrial applications due to their sustainability and performance characteristics (Nakagawa et al., 2018).
5. Novel Polyurethane-Amides with Enhanced Thermal Stability
1,5-Diisocyanatopentane's derivatives have been used in synthesizing novel polyurethanes with improved thermal stability. These polymers show potential for applications in transportation, aerospace, and electronics due to their remarkable thermal stability and solubility (Rahmatkhah & Mehdipour‐Ataei, 2021).
Propiedades
IUPAC Name |
1,5-diisocyanatopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-6-8-4-2-1-3-5-9-7-11/h1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPJRUKWEPYFJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=C=O)CCN=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031491 | |
| Record name | Pentane, 1,5-diisocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4538-42-5 | |
| Record name | Pentamethylene diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentane, 1,5-diisocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Diisocyanatopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.418 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





